molecular formula C8H9BN2O4 B13712204 3,4-Dicarbamoylphenylboronic acid

3,4-Dicarbamoylphenylboronic acid

Cat. No.: B13712204
M. Wt: 207.98 g/mol
InChI Key: XJHYNIWUUQOHCH-UHFFFAOYSA-N
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Description

3,4-Dicarbamoylphenylboronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their ability to form reversible covalent bonds with diols, which makes them valuable in various chemical applications. This compound, in particular, has two carbamoyl groups attached to the phenyl ring, which can influence its reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents like toluene or ethanol and temperatures ranging from 80°C to 100°C.

Industrial Production Methods

Industrial production of boronic acids, including 3,4-Dicarbamoylphenylboronic acid, often involves large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, with careful control of reaction conditions and purification steps to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

3,4-Dicarbamoylphenylboronic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Boronic esters or borates.

    Reduction: Amines.

    Substitution: Biaryl compounds.

Scientific Research Applications

3,4-Dicarbamoylphenylboronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-Dicarbamoylphenylboronic acid involves its ability to form reversible covalent bonds with diols. This interaction is pH-dependent, allowing the compound to capture and release diol-containing molecules under different pH conditions. This property is particularly useful in sensing and separation applications .

Comparison with Similar Compounds

Similar Compounds

  • 3-Formylphenylboronic acid
  • 4-Formylphenylboronic acid
  • Phenylboronic acid

Comparison

3,4-Dicarbamoylphenylboronic acid is unique due to the presence of two carbamoyl groups, which can enhance its reactivity and specificity in certain applications. Compared to phenylboronic acid, it offers additional functional groups that can participate in further chemical modifications .

Properties

Molecular Formula

C8H9BN2O4

Molecular Weight

207.98 g/mol

IUPAC Name

(3,4-dicarbamoylphenyl)boronic acid

InChI

InChI=1S/C8H9BN2O4/c10-7(12)5-2-1-4(9(14)15)3-6(5)8(11)13/h1-3,14-15H,(H2,10,12)(H2,11,13)

InChI Key

XJHYNIWUUQOHCH-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(C=C1)C(=O)N)C(=O)N)(O)O

Origin of Product

United States

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